2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-
Overview
Description
2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the second position and a 3-chlorophenyl ethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized at the second position with a carboxylic acid group.
Substitution Reaction: The 3-chlorophenyl ethyl group is introduced at the third position of the pyridine ring through a substitution reaction. This can be achieved using reagents such as 3-chlorophenyl ethyl bromide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorophenyl ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid without the 3-chlorophenyl ethyl group.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid.
Uniqueness
2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- is unique due to the presence of the 3-chlorophenyl ethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to specific targets and alter its reactivity compared to other pyridinecarboxylic acids.
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-1-3-10(9-12)6-7-11-4-2-8-16-13(11)14(17)18/h1-5,8-9H,6-7H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSQNBMSKJTLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C(N=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460255 | |
Record name | 2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255861-48-4 | |
Record name | 2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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